molecular formula C12H9N5O3S3 B11365371 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11365371
M. Wt: 367.4 g/mol
InChI Key: YHBUTONXCIVEFG-UHFFFAOYSA-N
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Description

N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula

C12H9N5O3S3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C12H9N5O3S3/c18-11(10-7-22-17-15-10)14-8-1-3-9(4-2-8)23(19,20)16-12-13-5-6-21-12/h1-7H,(H,13,16)(H,14,18)

InChI Key

YHBUTONXCIVEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSN=N2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid. This reaction affords 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides . The resulting compounds can be further treated with silver nitrate in ethanol-DMF (2:1) to obtain the corresponding silver salts, or with sodium methoxide in methanol-DMF (1:1) to obtain sodium salts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization, chromatography, and solvent extraction. Additionally, the reaction conditions may be scaled up and automated to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-{4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, particularly in medicinal chemistry and pharmaceuticals.

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